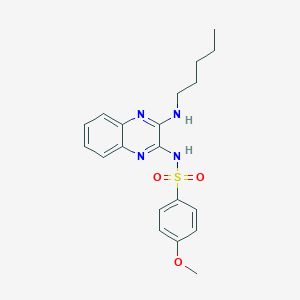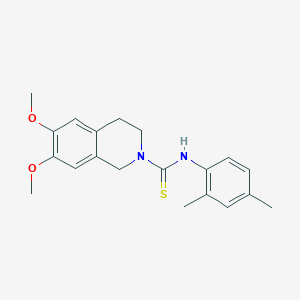
4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H24N4O3S . It is a type of quinoxaline sulfonamide, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinoxaline sulfonamides, including “this compound”, involves several steps . The process begins with the reaction of o-phenylene diamine and 2-bromoacetophenones in ethanol under catalyst-free conditions. This leads to the formation of 2-(4-methoxyphenyl)-quinoxaline . Chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline using chlorosulfonic acid then results in 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Finally, quinoxaline sulfonamides are synthesized by reacting quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H NMR . For instance, in the 1H NMR of 2-(4-methoxyphenyl) quinoxaline, the hydrogens of the 4-methoxy phenyl ring appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of o-phenylene diamine and 2-bromoacetophenones, chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline, and the reaction of quinoxaline sulfonyl chloride with different aromatic amines .Direcciones Futuras
The future directions for research on “4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide” and similar compounds could include further exploration of their pharmacological and biological activities, as well as the development of more efficient and environmentally friendly synthesis methods .
Propiedades
IUPAC Name |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-4-7-14-21-19-20(23-18-9-6-5-8-17(18)22-19)24-28(25,26)16-12-10-15(27-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRQBRQKCDZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357257.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]benzamide](/img/structure/B357258.png)
![N-[6-chloro-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357259.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide](/img/structure/B357262.png)
![1-[4-(1-azepanylsulfonyl)phenyl]-2-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)ethanone](/img/structure/B357263.png)
![8-methoxy-3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione](/img/structure/B357264.png)
![N-[6-chloro-3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B357267.png)
![2-[(2-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B357268.png)

![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B357270.png)
![(E)-[1-[2-(diethylazaniumyl)ethyl]-2-(2,3-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-pyridin-4-ylmethanolate](/img/structure/B357271.png)
![11-(3,4-dimethoxyphenyl)-3-(3-ethoxypropyl)-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B357275.png)
![3-sec-butyl-11-(3,5-dimethylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B357277.png)
![3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B357278.png)